molecular formula C9H10FNO3 B11718432 2-Fluoro-4-(2-nitroethyl)anisole

2-Fluoro-4-(2-nitroethyl)anisole

Cat. No.: B11718432
M. Wt: 199.18 g/mol
InChI Key: MDAXPJSPDHTIRI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-nitroethyl)anisole is an organic compound that belongs to the class of fluoro-substituted anisoles It is characterized by the presence of a fluorine atom at the second position and a nitroethyl group at the fourth position on the anisole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(2-nitroethyl)anisole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(2-nitroethyl)anisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Fluoro-4-(2-aminoethyl)anisole .

Scientific Research Applications

2-Fluoro-4-(2-nitroethyl)anisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluoro-substituted aromatic compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-nitroethyl)anisole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Fluoro-4-(2-nitroethyl)anisole is unique due to the presence of the nitroethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-fluoro-1-methoxy-4-(2-nitroethyl)benzene

InChI

InChI=1S/C9H10FNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-3,6H,4-5H2,1H3

InChI Key

MDAXPJSPDHTIRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC[N+](=O)[O-])F

Origin of Product

United States

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